N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Properties
Molecular Formula |
C19H17NO5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C19H17NO5S/c21-18(14-3-1-4-15-17(14)25-9-8-24-15)20-12-19(22,13-6-7-23-11-13)16-5-2-10-26-16/h1-7,10-11,22H,8-9,12H2,(H,20,21) |
InChI Key |
BNFUMVHZUPVXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their integration into the benzodioxine structure. Common reagents used in these reactions include palladium catalysts, acetic acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and thiophene rings
Common Reagents and Conditions
Common reagents include acids, bases, and catalysts like palladium and platinum. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furfural and furan-3-carboxylates share structural similarities and have comparable applications
Thiophene derivatives: These compounds also exhibit similar chemical properties and reactivity.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of furan, thiophene, and benzodioxine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
